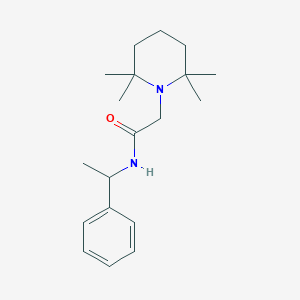![molecular formula C19H20O2S B14647184 {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid CAS No. 54997-36-3](/img/structure/B14647184.png)
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to a phenyl ring through a sulfanyl linkage, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-cyclopentylphenyl sulfide with 2-bromoacetic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.
化学反応の分析
Types of Reactions
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The acetic acid moiety can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
{2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid: Similar structure but with a chlorine atom instead of a cyclopentyl group.
{2-[(4-Methylphenyl)sulfanyl]phenyl}acetic acid: Contains a methyl group instead of a cyclopentyl group.
Uniqueness
The presence of the cyclopentyl group in {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
CAS番号 |
54997-36-3 |
|---|---|
分子式 |
C19H20O2S |
分子量 |
312.4 g/mol |
IUPAC名 |
2-[2-(4-cyclopentylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C19H20O2S/c20-19(21)13-16-7-3-4-8-18(16)22-17-11-9-15(10-12-17)14-5-1-2-6-14/h3-4,7-12,14H,1-2,5-6,13H2,(H,20,21) |
InChIキー |
LJSODWIBJUIQCJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=CC=C(C=C2)SC3=CC=CC=C3CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 3,3'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14647107.png)
![S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate](/img/structure/B14647113.png)
![2,4-Dithiabicyclo[1.1.0]butane](/img/structure/B14647121.png)
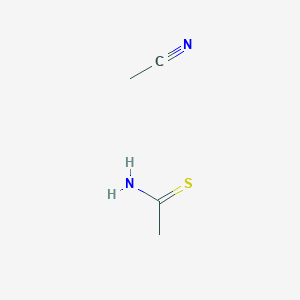

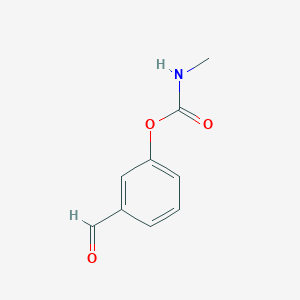
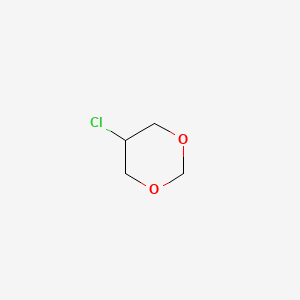
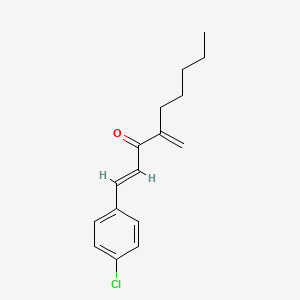
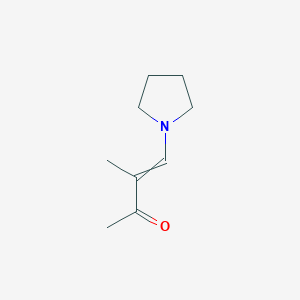
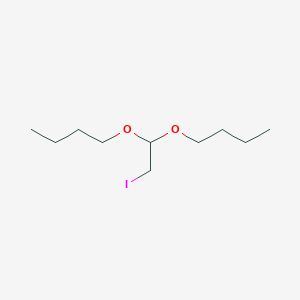

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
